N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-ethylacetamide belongs to the class of amide compounds. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is characterized by the presence of both an ethyl group and an acetamide moiety. The compound is primarily sourced from synthetic organic chemistry processes aimed at developing pharmacologically active agents. Its structure suggests potential interactions with biological targets due to the presence of amine and carbonyl functionalities.
The synthesis of N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-ethylacetamide typically involves several key steps:
The reactions are typically conducted under specific conditions such as controlled temperature, pressure, and solvent choice (e.g., dimethylformamide or tetrahydrofuran) to optimize product formation.
The molecular formula for N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-ethylacetamide is with a molecular weight of 227.30 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C11H21N3O2 |
| Molecular Weight | 227.30 g/mol |
| IUPAC Name | N-[1-(2-Aminopropanoyl)pyrrolidin-3-yl]-N-ethylacetamide |
| InChI Key | UHOLDRZKLSBVJG-UHFFFAOYSA-N |
| Canonical SMILES | CCN(C1CCN(C1)C(=O)C(C)N)C(=O)C |
The structure features stereogenic centers that contribute to its biological activity, particularly in interactions with biological receptors or enzymes.
N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-ethylacetamide can participate in various chemical reactions:
The specific conditions for these reactions vary but typically involve solvents such as ether for reductions and acidic media for oxidations.
The mechanism of action for N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-ethylacetamide is hypothesized to involve binding to specific enzymes or receptors within biological pathways. This binding alters enzyme activity or receptor signaling, potentially leading to therapeutic effects in various diseases.
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in polar solvents |
| pH Stability Range | Not specified |
The compound exhibits typical characteristics of amides, including stability under neutral conditions and reactivity towards nucleophiles.
N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-ethylacetamide has several notable applications:
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 152405-02-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9